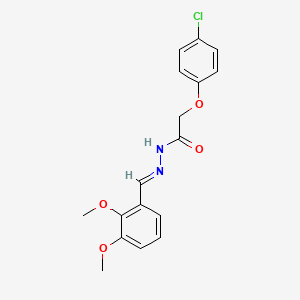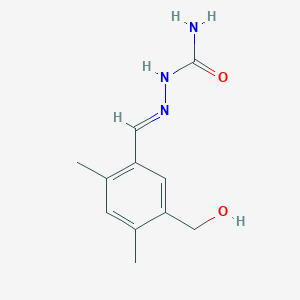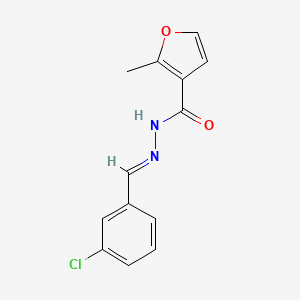
2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide
Descripción general
Descripción
2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide, also known as CPM-3, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide binds to the colchicine-binding site on tubulin, thereby preventing the formation of microtubules and disrupting the normal cell cycle progression. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis. Moreover, 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide for lab experiments is its broad-spectrum cytotoxicity against various cancer cell lines. This makes it a promising candidate for the development of anticancer drugs. Moreover, the mechanism of action of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide is well understood, which facilitates further research on its therapeutic potential.
However, there are also some limitations associated with the use of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide in lab experiments. For instance, its solubility in water is relatively low, which may limit its bioavailability and efficacy. Moreover, the toxicity of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide in normal cells needs to be carefully evaluated to avoid potential side effects.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide. One area of interest is the development of novel derivatives of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide with improved solubility and bioavailability. Another direction is the investigation of the potential synergistic effects of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide with other anticancer agents, such as chemotherapeutic drugs or targeted therapies. Moreover, the evaluation of the toxicity and safety of 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide in animal models and clinical trials is necessary to determine its potential as a therapeutic agent for cancer treatment.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to exhibit cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. Moreover, 2-(4-chlorophenoxy)-N'-(2,3-dimethoxybenzylidene)acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer therapy.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-22-15-5-3-4-12(17(15)23-2)10-19-20-16(21)11-24-14-8-6-13(18)7-9-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMOBKOFFCNJJU-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(2,5-dimethoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3859675.png)
![3-[4-(dimethylamino)phenyl]-1-(3-methyl-4-nitrophenyl)-2-propen-1-one](/img/structure/B3859692.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B3859705.png)
![2-[(2-chlorobenzyl)thio]-N'-(3,4-dichlorobenzylidene)acetohydrazide](/img/structure/B3859719.png)
![N-[2-(1,3-diphenyl-1H-pyrazol-4-yl)-1-(4-morpholinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3859727.png)
![methyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859733.png)
![ethyl 2-(4-methoxybenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3859740.png)
![N'-[2-(allyloxy)benzylidene]-2-(3-chlorophenoxy)acetohydrazide](/img/structure/B3859742.png)
![4-bromobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3859743.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B3859746.png)
![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-fluorobenzoate](/img/structure/B3859757.png)
![4-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3859761.png)
